molecular formula C7H13NO3 B3094367 (R)-2-Morpholin-4-yl-propionic acid CAS No. 1257236-56-8

(R)-2-Morpholin-4-yl-propionic acid

Cat. No. B3094367
CAS RN: 1257236-56-8
M. Wt: 159.18 g/mol
InChI Key: WEJKUVSYIGOBAR-ZCFIWIBFSA-N
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Description

(R)-2-Morpholin-4-yl-propionic acid, also known as R-MPA, is a chiral amino acid derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. R-MPA is a white crystalline powder that is soluble in water and has a molecular weight of 179.2 g/mol.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Heterocyclic Compounds : The compound is an important intermediate for synthesizing biologically active heterocyclic compounds. Morpholine ring in the compound adopts a chair conformation, stabilizing the structure through a combination of hydrogen bonds (Mazur, Pitucha, & Rzączyńska, 2007).

Pharmacological and Biological Activities

  • Antioxidant Properties : Derivatives of (R)-2-Morpholin-4-yl-propionic acid have been studied for their antioxidant activities. QSAR-analysis revealed that antioxidant activity is influenced by various molecular descriptors such as area, molecular volume, lipophilicity, and dipole moment (Drapak et al., 2019).
  • Hepatitis B Virus Inhibition : A derivative of this compound, identified as HEC72702, showed potential as a novel hepatitis B virus capsid inhibitor. It displayed good systemic exposure and high oral bioavailability in a hydrodynamic-injected HBV mouse model (Ren et al., 2018).

Chemical Properties and Reactions

  • Force Degradation Study : A force degradation study of a morpholinium compound, which includes this compound, was conducted to confirm the selectivity of the active pharmaceutical ingredient and impurity determination method (Varynskyi & Kaplaushenko, 2019).
  • Antimicrobial Activity : Compounds derived from this compound showed promising antibacterial and antifungal effects, particularly against gram-positive strains of microorganisms (Yeromina et al., 2019).

Potential Medical Applications

  • GABA(B) Receptor Antagonists : Morpholin-2-yl-phosphinic acids, related to this compound, were found to be potent GABA(B) receptor antagonists in the rat brain, forming a novel class of potent antagonists (Ong et al., 1998).

Synthesis Optimization

  • Synthesis of Enantiomers for Medical Research : Enantiomerically enriched ethereal analogs of (R)-iso-moramide were synthesized, involving this compound as a key intermediate. This research is pivotal for developing potent and safer analgesics (Borowiecki, 2022).

properties

IUPAC Name

(2R)-2-morpholin-4-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-6(7(9)10)8-2-4-11-5-3-8/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJKUVSYIGOBAR-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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